molecular formula C13H15N5O3 B3125023 5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide CAS No. 321431-10-1

5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B3125023
CAS No.: 321431-10-1
M. Wt: 289.29 g/mol
InChI Key: ZROVYSQYRGKORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide” is a chemical compound with a triazole core structure . Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms . They are known for their wide range of biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques such as nuclear magnetic resonance spectroscopy and single crystal X-ray diffraction . These techniques provide detailed information about the atomic-level structure of the compound, including the arrangement of atoms and the lengths and types of chemical bonds.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine hydrochloride in dry ethanol afforded a related compound in 86% yield . Another study reported the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

Scientific Research Applications

Therapeutic Applications and Biological Activities

Triazole derivatives, including those similar to the compound , have been extensively studied for their diverse biological activities, which underpin their therapeutic applications. The research indicates that triazoles possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This is attributed to the triazole ring's ability to engage in various biological interactions, making these compounds candidates for developing new pharmaceuticals targeting multiple diseases, including neglected diseases that predominantly affect vulnerable populations (Ferreira et al., 2013).

Synthetic Applications

The synthesis and functionalization of 1,2,4-triazole derivatives have been a focal point of research, highlighting the compound class's significance in organic and medicinal chemistry. The development of novel synthetic routes for these compounds, including eco-friendly approaches, underscores their industrial and pharmaceutical relevance. Techniques such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) have been pivotal in creating triazole derivatives, showcasing their versatility in synthesizing compounds with potential biological applications (Kaushik et al., 2019). Eco-friendly methods for triazole synthesis further emphasize the importance of sustainable chemical processes in the field (de Souza et al., 2019).

Mechanism of Action

The mechanism of action of similar compounds has been explored in the context of their biological activities. For instance, some triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties, possibly through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The future directions in the research of similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. For instance, the development of novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents has been suggested .

Properties

IUPAC Name

5-methyl-1-(4-nitrophenyl)-N-propyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-3-8-14-13(19)12-15-9(2)17(16-12)10-4-6-11(7-5-10)18(20)21/h4-7H,3,8H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROVYSQYRGKORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN(C(=N1)C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001161217
Record name 5-Methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321431-10-1
Record name 5-Methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321431-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.